2,3-Dibromo-4-fluorobenzenesulfonamide
Description
2,3-Dibromo-4-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide derivative with the molecular formula C₆H₄Br₂FNO₂S. Its structure features bromine atoms at the 2- and 3-positions, a fluorine atom at the 4-position, and a sulfonamide (-SO₂NH₂) functional group. This compound is synthesized via bromination of 4-fluorobenzenesulfonamide under controlled conditions, leveraging electrophilic aromatic substitution. The bromine substituents contribute to steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to non-brominated analogs.
Properties
IUPAC Name |
2,3-dibromo-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FNO2S/c7-5-3(9)1-2-4(6(5)8)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBGZDNAVSAYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-fluorobenzenesulfonamide typically involves the bromination and sulfonamidation of fluorobenzene derivatives. One common method includes the following steps:
Bromination: Fluorobenzene is subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 3 positions.
Sulfonamidation: The dibromofluorobenzene is then reacted with sulfonamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of 2,3-Dibromo-4-fluorobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include substituted sulfonamides.
Oxidation: Products include sulfonic acids or sulfonyl fluorides.
Reduction: Products include reduced sulfonamides or amines.
Scientific Research Applications
2,3-Dibromo-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- 2,3-Dibromo-4-fluorobenzenesulfonamide
- Substituents: 2-Br, 3-Br, 4-F, -SO₂NH₂.
- Molecular weight: ~337.97 g/mol.
- Key features: High halogen density, strong electron-withdrawing effects, and steric hindrance from bromine atoms.
Analog 1 : 4-Fluorobenzenesulfonamide
- Substituents: 4-F, -SO₂NH₂.
- Molecular weight: ~193.18 g/mol.
- Comparison:
- Simpler structure lacking bromine.
- Lower lipophilicity and steric bulk, leading to higher aqueous solubility.
- Reduced enzyme inhibitory potency compared to brominated derivatives due to weaker electron-withdrawing effects.
Analog 2 : N-(2,3-Difluorobenzyl)-4-sulfamoylbenzamide ()
- Substituents: 2-F, 3-F (on benzyl group), -SO₂NH₂ (on benzamide).
- Molecular formula: C₁₄H₁₂F₂N₂O₃S ; molecular weight: 326.32 g/mol.
- Key differences: Core structure: Benzamide vs. benzenesulfonamide. Halogen type: Fluorine replaces bromine, reducing steric hindrance and molecular weight. Reported applications: Kinase inhibition (e.g., in cancer therapeutics) .
Analog 3 : 2-Bromo-4-fluorobenzenesulfonamide
- Substituents: 2-Br, 4-F, -SO₂NH₂.
- Molecular weight: ~258.07 g/mol.
- Comparison:
- Single bromine reduces steric effects compared to the target compound.
- Intermediate lipophilicity between 4-fluorobenzenesulfonamide and the dibromo derivative.
Physicochemical Properties
Notes:
- Bromine significantly increases molecular weight and logP (lipophilicity).
- Fluorine enhances electronegativity but has minimal steric impact.
- The amide group in N-(2,3-difluorobenzyl)-4-sulfamoylbenzamide improves solubility in polar aprotic solvents like DMSO .
Biological Activity
2,3-Dibromo-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2,3-Dibromo-4-fluorobenzenesulfonamide can be represented as follows:
- Molecular Formula : CHBrFNOS
- Molecular Weight : 292.97 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activity, particularly in inhibiting various enzymes.
1. Inhibition of Enzymatic Activity
Research has demonstrated that sulfonamide derivatives, including 2,3-Dibromo-4-fluorobenzenesulfonamide, can act as inhibitors of specific enzymes. For instance:
- Human Intestinal Carboxylesterase (hiCE) : Studies indicate that certain sulfonamides selectively inhibit hiCE, which is crucial for modulating the metabolism of prodrugs like CPT-11. The inhibition potency varies based on structural modifications, such as halogenation .
2. Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial properties. The presence of bromine and fluorine substituents may enhance the compound's activity against bacterial strains. In vitro studies are necessary to establish the specific antimicrobial efficacy of 2,3-Dibromo-4-fluorobenzenesulfonamide.
3. Antitumor Activity
The potential antitumor activity of this compound is linked to its ability to interfere with cellular pathways involved in tumor growth. Preliminary studies suggest that similar compounds have shown promise in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Inhibition of hiCE
A study involving a series of benzene sulfonamides assessed their inhibitory effects on hiCE. The findings revealed that the introduction of halogen atoms significantly increased inhibitory potency. Specifically, compounds with multiple halogen substitutions exhibited Ki values ranging from 41 nM to 3,240 nM against hiCE .
| Compound | Ki (nM) | Selectivity |
|---|---|---|
| Compound A | 53 | High (hiCE vs hCE1) |
| Compound B | 3,240 | Moderate |
| 2,3-Dibromo-4-fluorobenzenesulfonamide | TBD | TBD |
Note: TBD indicates that specific Ki values for 2,3-Dibromo-4-fluorobenzenesulfonamide are yet to be determined.
Case Study 2: Antimicrobial Assays
In a comparative study of sulfonamides against various bacterial strains (e.g., E. coli and Staphylococcus aureus), the antimicrobial efficacy was measured using Minimum Inhibitory Concentration (MIC) assays. While specific data for 2,3-Dibromo-4-fluorobenzenesulfonamide is limited, structurally similar compounds have shown MIC values in the range of 10–50 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
